6-methoxy-1H-indol-3-amine
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Overview
Description
6-methoxy-1H-indol-3-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their wide range of biological activities and are prevalent in various alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1H-indol-3-amine can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone or aldehyde in the presence of an acid catalyst . Another method includes the use of hypervalent iodine reagents to enable regiodivergent synthesis of indoles from styrenes .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, optimized for high yield and purity. The process typically includes the use of methanesulfonic acid as a catalyst under reflux conditions in methanol .
Chemical Reactions Analysis
Types of Reactions
6-methoxy-1H-indol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as hydrazines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are frequently employed.
Major Products Formed
The major products formed from these reactions include various substituted indoles, quinones, and hydrazines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-methoxy-1H-indol-3-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in studies related to neurotransmitters and other biologically active molecules.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-methoxy-1H-indol-3-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
- 5-methoxy-1H-indol-3-amine
- 2-(5-methoxy-1H-indol-3-yl)ethan-1-amine
- 1H-indol-3-amine
Uniqueness
6-methoxy-1H-indol-3-amine is unique due to the presence of the methoxy group at the 6th position, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacological properties compared to other indole derivatives .
Properties
Molecular Formula |
C9H10N2O |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
6-methoxy-1H-indol-3-amine |
InChI |
InChI=1S/C9H10N2O/c1-12-6-2-3-7-8(10)5-11-9(7)4-6/h2-5,11H,10H2,1H3 |
InChI Key |
QMFHNWWINLAZNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)N |
Origin of Product |
United States |
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